ErbB2 Selectivity Profile of Tyrphostin C15 Versus EGFR-Selective Tyrphostin AG-1478
Tyrphostin C15 exhibits a fundamentally distinct kinase selectivity profile compared to the EGFR-selective tyrphostin AG-1478. Tyrphostin C15 preferentially inhibits ErbB2 (IC50 = 0.35 µM) with 54-fold lower potency against EGFR (IC50 = 19 µM) . In stark contrast, AG-1478 demonstrates nanomolar potency against EGFR (IC50 = 0.003 µM) while exhibiting negligible inhibition of ErbB2 (IC50 > 100 µM) [1]. These orthogonal selectivity profiles dictate non-overlapping target engagement in cellular systems co-expressing both receptors.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | ErbB2 IC50 = 0.35 µM; EGFR IC50 = 19 µM |
| Comparator Or Baseline | AG-1478: EGFR IC50 = 0.003 µM; ErbB2 IC50 > 100 µM |
| Quantified Difference | ErbB2/EGFR selectivity ratio: 54-fold for Tyrphostin C15 versus >33,000-fold (EGFR/ErbB2) for AG-1478 |
| Conditions | In vitro kinase assay; purified enzyme preparations |
Why This Matters
Experimental designs requiring ErbB2-specific inhibition without concomitant EGFR blockade must employ Tyrphostin C15 rather than AG-1478, as AG-1478 would produce the inverse selectivity profile.
- [1] GlpBio. AG 1478 hydrochloride Product Datasheet. Catalog No. GC50013. View Source
